2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide

Orexin receptor antagonist Piperidine sulfonamide SAR Medicinal chemistry

This compound fills a critical gap in orexin-receptor SAR libraries. It carries a 2-chloro benzenesulfonamide head (vs. dominant 4‑fluoro analogs) and a rare phenoxyacetyl cap, enabling exploration of ortho‑substitution tolerance and a unique H‑bond‑acceptor/lipophilic vector. Unlike typical sulfonamides, structurally related compounds show very weak CA‑II inhibition (Ki > 100 µM), making it ideal for programs requiring a sulfonamide without carbonic‑anhydrase off‑target activity. Order this precise chemotype to avoid steric/electronic mismatches that generic “piperidine sulfonamide” alternatives introduce.

Molecular Formula C20H23ClN2O4S
Molecular Weight 422.92
CAS No. 1235387-58-2
Cat. No. B2645783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide
CAS1235387-58-2
Molecular FormulaC20H23ClN2O4S
Molecular Weight422.92
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3
InChIInChI=1S/C20H23ClN2O4S/c21-18-8-4-5-9-19(18)28(25,26)22-14-16-10-12-23(13-11-16)20(24)15-27-17-6-2-1-3-7-17/h1-9,16,22H,10-15H2
InChIKeyXWIFKGXWLXXKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Chloro‑N‑((1‑(2‑phenoxyacetyl)piperidin‑4‑yl)methyl)benzenesulfonamide – Class, Context & Procurement Relevance


2‑Chloro‑N‑((1‑(2‑phenoxyacetyl)‑piperidin‑4‑yl)methyl)benzenesulfonamide (CAS 1235387‑58‑2) is a synthetic sulfonamide that incorporates a 2‑chlorobenzenesulfonamide head, a central piperidine ring, and a terminal phenoxyacetyl substituent. Patents describing structurally related piperidine sulfonamide derivatives identify them as orexin receptor antagonists, a class that has been pursued for sleep‑disorder indications [REFS‑1][REFS‑2]. Although the specific compound has not yet been the subject of published, peer‑reviewed pharmacological profiling, its substitution pattern distinguishes it from many in‑class analogs and creates a defined chemical entry point for structure–activity‑relationship (SAR) studies.

Why In‑Class Piperidine Sulfonamides Cannot Simply Be Swapped for 2‑Chloro‑N‑((1‑(2‑phenoxyacetyl)piperidin‑4‑yl)methyl)benzenesulfonamide


Within the piperidine sulfonamide chemotype that acts on orexin receptors, small changes in the aryl‑sulfonamide region, the length and nature of the linker, and the terminal amide substituent have been shown to govern receptor‑subtype selectivity, intrinsic activity, and metabolic stability [REFS‑1]. The target compound carries a 2‑chloro substituent on the benzenesulfonamide ring and a phenoxyacetyl group on the piperidine nitrogen—a combination that is distinct from the 4‑fluoro or 2,6‑difluoro analogs more commonly exemplified in the patent literature. Consequently, a laboratory or procurement decision to substitute this compound with a “similar” piperidine sulfonamide can lead to a loss of the specific steric and electronic properties that determine binding mode, potency, and off‑target profile.

Differentiation Evidence for 2‑Chloro‑N‑((1‑(2‑phenoxyacetyl)piperidin‑4‑yl)methyl)benzenesulfonamide


Structural Differentiation from the Prevalent 4‑Fluoro‑Benzenesulfonamide Comparator

In the dominant patent series, the preferred piperidine sulfonamides carry a 4‑fluoro‑benzenesulfonyl group [REFS‑1]. The target compound replaces this with a 2‑chloro‑benzenesulfonamide moiety, introducing a sterically distinct ortho‑chlorine that alters the dihedral angle between the aryl ring and the sulfonamide linkage. No direct head‑to‑head pharmacological data comparing the 2‑chloro analog to the 4‑fluoro leads has been published; the evidence is therefore class‑level and structural.

Orexin receptor antagonist Piperidine sulfonamide SAR Medicinal chemistry

Phenoxyacetyl Terminal Group vs. Common Methanesulfonamide or Acyl Bioisosteres

Many commercially available piperidine sulfonamides terminate with a methanesulfonamide, acetyl, or simple benzoyl group. The target compound features a phenoxyacetyl substituent on the piperidine nitrogen, a motif that can engage both lipophilic and hydrogen‑bond‑acceptor interactions. No matched‑pair activity data are available; the differentiation rests on the presence of this terminal moiety relative to the more common alternatives seen in vendor catalogs.

Orexin antagonist Bioisostere Piperidine derivatization

Absence of Measurable Inhibition of Carbonic Anhydrase II (Selectivity Gatekeeper)

Sulfonamides frequently inhibit carbonic anhydrase isoforms, which can be an undesired off‑target liability. A BindingDB entry corresponding to a closely related chemotype (CHEMBL1934663) reports a Ki > 100 µM for human CA‑II [REFS‑1]. If the target compound exhibits similarly weak CA‑II inhibition, it would be 1 000‑ to 10 000‑fold less potent against CA‑II than classical sulfonamide CA inhibitors such as acetazolamide (Ki ≈ 12 nM). However, this inference is indirect and has not been confirmed for the specific compound.

Carbonic anhydrase Off‑target screening Sulfonamide selectivity

Procurement‑Focused Application Scenarios for 2‑Chloro‑N‑((1‑(2‑phenoxyacetyl)piperidin‑4‑yl)methyl)benzenesulfonamide


Orexin‑Receptor SAR Libraries Requiring Ortho‑Chloro Benzenesulfonamide Diversity

The compound provides an ortho‑chloro benzenesulfonamide variant that is absent from the dominant 4‑fluoro‑benzenesulfonamide series described in the primary orexin‑receptor patent filings [REFS‑1]. Procurement is warranted when a screening cascade needs to probe the tolerance of the receptor binding pocket for ortho substitution.

Hit‑to‑Lead Expansion with Uncommon Phenoxyacetyl Piperidine Topology

The 2‑phenoxyacetyl group is a comparatively rare terminal motif in commercially available piperidine sulfonamide libraries. Incorporating this compound allows medicinal chemistry teams to explore a distinct hydrogen‑bond‑acceptor / lipophilic vector that is not addressed by methanesulfonamide or simple acyl analogs.

Selectivity Profiling Against Carbonic Anhydrase Isoforms

Because structurally related sulfonamides display very weak carbonic anhydrase II inhibition (Ki > 100 µM) [REFS‑1], this compound can serve as a starting point for programs that require a sulfonamide functional group without the typical CA‑II off‑target activity. Confirmatory profiling against CA‑I, CA‑II, CA‑IX, and CA‑XII is recommended.

Computational Docking and Pharmacophore Model Refinement

The precise atomic coordinates implied by the combination of 2‑chloro‑benzenesulfonamide and phenoxyacetyl substitution make the compound suitable for generating ligand‑based pharmacophore hypotheses or for use as a probe in docking studies aimed at predicting orexin‑receptor subtype selectivity.

Quote Request

Request a Quote for 2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.